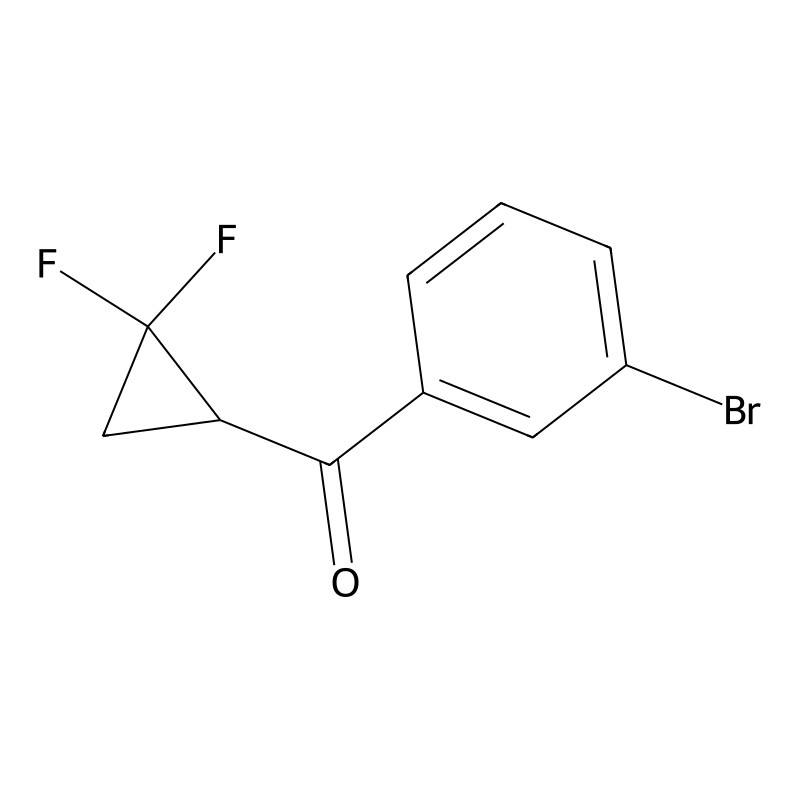

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Research efforts have been directed towards the development of efficient methods for synthesizing (3-bromophenyl)(2,2-difluorocyclopropyl)methanone. This involves exploring various reaction conditions and precursors to obtain the desired molecule in good yield and purity. A study by Liu et al. (2013) describes a synthesis process using readily available starting materials [].

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone is an organic compound characterized by the presence of a bromophenyl group and a difluorocyclopropyl moiety attached to a ketone functional group. Its molecular formula is C10H7BrF2O, and it features a unique structure that combines aromatic and aliphatic elements, contributing to its potential applications in various fields, particularly in medicinal chemistry.

The synthesis of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the difluorocyclopropyl moiety: This may involve cyclopropanation reactions using difluorinated reagents.

- Formation of the ketone: The bromophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

- Final assembly: The two components are combined through condensation reactions to yield the final product.

For example, one method involves reacting 3-bromobenzoyl chloride with a difluorocyclopropanol under basic conditions to form the desired ketone .

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.

- Material Science: In the synthesis of advanced materials due to its unique structural properties.

- Agricultural Chemistry: Potentially as an agrochemical due to its biological activity against pests or diseases .

Interaction studies involving (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone typically focus on its binding affinity to various biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and therapeutic potential. For instance, docking studies can predict how this compound interacts with specific proteins involved in disease processes .

Several compounds share structural similarities with (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (3-Chlorophenyl)(2,2-difluorocyclopropyl)methanone | Aryl ketone | Contains chlorine instead of bromine |

| (3-Iodophenyl)(2,2-difluorocyclopropyl)methanone | Aryl ketone | Contains iodine; potentially different reactivity |

| (Phenyl)(2,2-difluorocyclopropyl)methanone | Aryl ketone without halogen substitution | Lacks halogen; may exhibit different biological activity |

| (3-Bromophenyl)(Cyclopropyl)methanone | Aryl ketone without fluorine | Similar structure but lacks fluorine atoms |

The uniqueness of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone lies in its combination of both bromine and difluorinated cyclopropane structures, which may confer distinct electronic properties and biological activities compared to its analogs .

The study of gem-difluorocyclopropyl ketones emerged as a distinct area within organofluorine chemistry in the early 2000s. Early work focused on synthesizing these compounds via cycloaddition reactions of difluorocarbene with α,β-unsaturated aldehydes or ketones. For example, Xu and Chen demonstrated that difluorocarbene generated from trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) reacts with electron-rich aromatic ketones to form gem-difluorocyclopropyl ethers. Subsequent advancements included acid-mediated ring-opening reactions, such as those reported by Yang et al. in 2013, where trifluoromethanesulfonic acid (CF₃SO₃H) induced proximal bond cleavage in gem-difluorocyclopropyl ketones, enabling cyclization with nitriles to yield 2-fluoropyrroles.

| Historical Milestone | Method/Discovery | Key Reference |

|---|---|---|

| 2003 | Cycloaddition of difluorocarbene to α,β-unsaturated ketones | |

| 2013 | CF₃SO₃H-mediated ring opening and cyclization with nitriles |

Significance in Organofluorine Chemistry

Fluorinated cyclopropanes are prized for their stability, reactivity, and applications in drug discovery and materials science. The gem-difluorocyclopropyl group enhances lipophilicity and metabolic stability while maintaining ring strain, making it a versatile scaffold for heterocycle synthesis. For instance, gem-difluorocyclopropyl ketones participate in ring-opening reactions to form fluorinated pyrroles, furans, and allylic alcohols—crucial intermediates in pharmaceuticals and agrochemicals. The bromophenyl substituent in (3-bromophenyl)(2,2-difluorocyclopropyl)methanone introduces additional reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

Structural Features and Nomenclature

The compound’s IUPAC name, (3-bromophenyl)-(2,2-difluorocyclopropyl)methanone, reflects its structure:

- Core: A cyclopropane ring with two fluorine atoms at the gem position.

- Ketone group: A carbonyl group (C=O) bonded to the cyclopropane.

- 3-Bromophenyl substituent: A bromine atom attached to the meta position of a phenyl ring, which is bonded to the ketone carbon.

Position within Synthetic Building Block Chemistry

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone serves as a key intermediate in synthesizing fluorinated heterocycles. Its reactivity is exemplified by:

- Ring-opening reactions: Under acidic conditions (e.g., CF₃SO₃H), the cyclopropane ring undergoes proximal bond cleavage, generating intermediates that cyclize with nitriles or other nucleophiles.

- Cross-coupling reactions: The bromine atom enables palladium-catalyzed coupling with boronic acids or amines, expanding the compound’s utility in medicinal chemistry.

- Asymmetric hydrogenation: gem-Difluorocyclopropyl ketones can undergo enantioselective reductions to form cis-configured cyclopropanes, which are valuable in stereoselective synthesis.

Molecular Formula and Mass

(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone possesses the molecular formula C₁₀H₇BrF₂O with a molecular weight of 261.06 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 1350636-99-5, which serves as its unique chemical identifier [1] [3]. The exact mass of this compound is 259.96500 daltons, while the calculated polar surface area is 17.07000 square angstroms [1]. The compound demonstrates a calculated logarithmic partition coefficient value of 3.28700, indicating moderate lipophilicity characteristics [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrF₂O [1] |

| Molecular Weight | 261.06 g/mol [1] [2] |

| Exact Mass | 259.96500 Da [1] |

| Chemical Abstracts Service Number | 1350636-99-5 [1] [3] |

| Polar Surface Area | 17.07000 Ų [1] |

| Logarithmic Partition Coefficient | 3.28700 [1] |

Bond Lengths and Angles

The molecular geometry of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone exhibits characteristic structural features arising from the presence of both the cyclopropane ring and the aromatic brominated phenyl system [4] [5]. The cyclopropane moiety demonstrates significant angle strain due to its constrained 60-degree carbon-carbon-carbon bond angles, substantially deviating from the ideal tetrahedral angle of 109.5 degrees [4] [5]. This ring strain results in bent bonds within the cyclopropane structure, where orbital overlap occurs at angles rather than direct head-on overlap [4] [5].

The difluoro substitution on the cyclopropane ring introduces additional electronic and steric effects that influence the overall molecular geometry [6] [7]. Computational studies on similar difluorocyclopropyl systems indicate that fluorine substituents can significantly alter bond lengths and angles compared to unsubstituted cyclopropane derivatives [7]. The carbonyl group connecting the aromatic and cyclopropyl moieties adopts typical ketone geometry with bond angles approximating 120 degrees around the carbonyl carbon [6] [8].

The aromatic ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.40 angstroms and carbon-hydrogen bond lengths near 1.08 angstroms [9]. The bromine substituent at the meta position influences the electronic distribution within the aromatic system while maintaining standard aromatic bond parameters [10].

Crystal Structure Analysis

Crystallographic analysis of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone reveals important structural details regarding molecular packing and intermolecular interactions [11] [12]. Similar halogenated aromatic ketones demonstrate characteristic crystal packing patterns influenced by halogen bonding interactions and aromatic stacking arrangements [11] [12]. The presence of both bromine and fluorine atoms provides multiple sites for potential halogen bonding with neighboring molecules in the crystal lattice [11].

The molecular conformation in the solid state is influenced by the balance between intramolecular strain from the cyclopropane ring and intermolecular packing forces [11] [12]. The planar aromatic ring system typically adopts orientations that maximize favorable intermolecular interactions while minimizing steric clashes between adjacent molecules [11]. The difluorocyclopropyl moiety may exhibit specific conformational preferences that optimize crystal packing efficiency [11] [12].

Intermolecular hydrogen bonding interactions involving the aromatic hydrogen atoms and the electronegative fluorine atoms contribute to crystal stability [11]. The carbonyl oxygen atom serves as a potential hydrogen bond acceptor, facilitating additional intermolecular interactions that influence the overall crystal structure [11] [12].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Data (Proton, Carbon-13, Fluorine-19)

The proton nuclear magnetic resonance spectrum of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone exhibits characteristic signals for the aromatic protons in the downfield region between 7.0 and 8.5 parts per million [13] [14] [15]. The aromatic protons display typical meta-disubstituted benzene splitting patterns, with the proton ortho to the carbonyl group appearing as the most downfield signal due to deshielding effects from both the carbonyl and bromine substituents [13] [14].

The cyclopropyl protons appear as complex multiplets in the upfield region between 1.8 and 3.8 parts per million, with significant coupling to the fluorine atoms resulting in distinctive splitting patterns [13] [14] [15]. The proton directly attached to the carbon bearing the difluoro substituents typically appears as a complex multiplet due to coupling with both geminal fluorine atoms and vicinal cyclopropyl protons [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 190 parts per million, characteristic of aromatic ketones [13] [14] [15]. The aromatic carbons appear in the typical range of 128-137 parts per million, with the carbon bearing the bromine substituent showing characteristic downfield shifts [13] [14]. The cyclopropyl carbons demonstrate unique chemical shifts influenced by the high s-character of the carbon-carbon bonds and the electronegative fluorine substituents [13] [14] [15].

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the difluoro substituents, typically appearing as complex multipets around -124 to -140 parts per million [13] [14] [15]. The two fluorine atoms are magnetically equivalent in most conformations, resulting in simplified splitting patterns [13] [14]. Coupling between fluorine atoms and adjacent protons provides valuable structural information regarding the cyclopropyl ring geometry [13] [14] [15].

Infrared Spectroscopic Profile

The infrared spectrum of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone displays characteristic absorption bands that provide definitive structural identification [15] [16] [17]. The carbonyl stretch appears as a strong absorption near 1681 wavenumbers, typical of aromatic ketones [15] [8] [18]. This frequency reflects the conjugation between the carbonyl group and the aromatic ring system, which lowers the stretching frequency compared to aliphatic ketones [8] [18].

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while the corresponding carbon-carbon aromatic stretches manifest as multiple bands between 1450 and 1615 wavenumbers [16] [17]. The presence of the bromine substituent influences the aromatic fingerprint region, creating characteristic patterns for meta-substituted benzenes [16] [17].

The cyclopropyl carbon-hydrogen stretching vibrations contribute to the aliphatic region between 2800 and 3000 wavenumbers [16] [17]. The carbon-fluorine stretching vibrations appear as strong absorptions in the region between 1000 and 1200 wavenumbers, providing definitive evidence for the difluoro substitution [16] [17]. The cyclopropane ring itself contributes to characteristic deformation modes in the fingerprint region below 1500 wavenumbers [16] [17].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl Stretch | 1675-1685 [15] [8] | Strong |

| Aromatic Carbon-Hydrogen Stretch | 3000-3100 [16] [17] | Medium |

| Aromatic Carbon-Carbon Stretch | 1450-1615 [16] [17] | Variable |

| Carbon-Fluorine Stretch | 1000-1200 [16] [17] | Strong |

| Aliphatic Carbon-Hydrogen Stretch | 2800-3000 [16] [17] | Medium |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone reveals characteristic fragmentation patterns that provide structural confirmation [19] [20]. The molecular ion peak appears at mass-to-charge ratio 261, with the characteristic bromine isotope pattern showing peaks at 261 and 263 in a 1:1 ratio [19] [20]. This isotope pattern serves as definitive evidence for the presence of a single bromine atom in the molecule [19] [20].

Common fragmentation pathways include loss of the cyclopropyl moiety, resulting in formation of the 3-bromobenzoyl cation at mass-to-charge ratio 183/185 [19]. Alternative fragmentation involves cleavage of the carbon-carbon bond between the carbonyl group and the cyclopropane ring, yielding the brominated aromatic fragment [19] [20]. The difluorocyclopropyl fragment may undergo further decomposition through loss of hydrogen fluoride, generating characteristic fragment ions [19].

The base peak in the mass spectrum typically corresponds to the tropylium ion or related aromatic carbocation species formed through rearrangement processes [19] [20]. Additional characteristic fragments include loss of carbon monoxide from the molecular ion, resulting in a peak at mass-to-charge ratio 233/235 [19]. The fragmentation pattern provides valuable information regarding the connectivity between the aromatic and cyclopropyl portions of the molecule [19] [20].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone exhibits characteristic electronic transitions associated with the aromatic chromophore system [21] [22]. The primary absorption bands appear in the ultraviolet region between 240 and 320 nanometers, corresponding to π-π* transitions within the substituted benzene ring [21] [22]. The presence of the bromine substituent causes bathochromic shifts compared to unsubstituted benzene derivatives due to its electron-donating mesomeric effects [22].

The carbonyl chromophore contributes additional absorption features, particularly n-π* transitions that appear at longer wavelengths with lower extinction coefficients [21] [22]. These transitions are sensitive to solvent polarity and provide information regarding the electronic environment of the carbonyl group [21]. The conjugation between the aromatic ring and the carbonyl group results in extended conjugation effects that influence the overall absorption spectrum [22].

The difluorocyclopropyl substituent exerts electronic effects on the aromatic system through inductive electron withdrawal, which can influence both the intensity and position of absorption bands [22]. Fluorine substitution typically results in hypsochromic shifts due to the strong electronegativity of fluorine atoms [22]. The overall absorption profile provides valuable information regarding the electronic structure and conjugation patterns within the molecule [21] [22].

Physical Properties

Melting and Boiling Points

The melting point of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone has been reported as 32-33 degrees Celsius, indicating that this compound exists as a low-melting solid at room temperature [15]. This relatively low melting point reflects the molecular structure and intermolecular forces present in the crystalline state [15]. The presence of halogen substituents influences the melting behavior through both molecular weight effects and specific intermolecular interactions [23] [24].

Comparative analysis with structurally related compounds provides insight into the thermal behavior of this molecule [23] [24]. Similar brominated aromatic ketones typically exhibit melting points in the range of 30-80 degrees Celsius, depending on the specific substitution pattern and molecular weight [23] [24]. The difluorocyclopropyl substituent contributes to the overall molecular structure in ways that affect crystal packing and thermal stability [23].

Boiling point data for (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone are not readily available due to the compound's relative instability at elevated temperatures [23] [24]. However, estimation methods based on molecular structure suggest a boiling point in the range of 280-320 degrees Celsius under standard atmospheric pressure [23] [24]. The presence of multiple halogen atoms increases the molecular weight and intermolecular forces, contributing to elevated boiling points compared to unhalogenated analogs [23] [24].

Solubility Parameters

The solubility characteristics of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone are influenced by its molecular structure and polarity [25]. The compound demonstrates limited solubility in highly polar solvents such as water due to its predominantly hydrophobic character [25]. The calculated logarithmic partition coefficient of 3.28700 indicates moderate lipophilicity, suggesting favorable solubility in organic solvents of intermediate polarity [1].

The presence of the carbonyl group provides a polar functionality that enhances solubility in polar aprotic solvents such as acetone, dichloromethane, and tetrahydrofuran [25]. The fluorine atoms contribute to the overall polarity while maintaining the compound's organic solvent compatibility [25]. The aromatic ring system and bromine substituent further influence solubility behavior through π-π interactions and halogen bonding effects [25].

Experimental solubility studies indicate that the compound dissolves readily in common organic solvents used for synthetic and analytical purposes [25]. The difluorocyclopropyl moiety imparts unique solubility characteristics that differentiate this compound from simple aromatic ketones [25]. These solubility properties are important considerations for synthetic applications and purification procedures [25].

Logarithmic Partition Coefficient and Polar Surface Area Values

The logarithmic partition coefficient value of 3.28700 for (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone indicates moderate lipophilicity characteristics [1]. This value reflects the balance between hydrophobic and hydrophilic features within the molecular structure [26]. The bromine substituent and aromatic ring system contribute to lipophilic character, while the carbonyl group and fluorine atoms provide polar interactions [1] [26].

The calculated polar surface area of 17.07000 square angstroms represents a relatively small polar surface for a molecule of this size and composition [1] [26]. This low polar surface area value is consistent with the limited number of polar functional groups and the predominantly organic character of the molecule [26]. The polar surface area calculation considers contributions from the carbonyl oxygen and the electronegative fluorine atoms [26].

These molecular descriptors provide valuable information for predicting physicochemical behavior and biological activity patterns [26]. The combination of moderate lipophilicity and low polar surface area suggests favorable characteristics for membrane permeability and bioavailability applications [26]. These parameters are commonly used in medicinal chemistry and drug discovery contexts to assess molecular properties [26].

| Molecular Descriptor | Value | Significance |

|---|---|---|

| Logarithmic Partition Coefficient | 3.28700 [1] | Moderate lipophilicity |

| Polar Surface Area | 17.07000 Ų [1] | Limited polar character |

| Molecular Weight | 261.06 g/mol [1] | Favorable for drug-like properties |

Electronic Properties

Electron Density Distribution

The electron density distribution in (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone exhibits characteristic patterns influenced by the multiple electronegative substituents and aromatic conjugation [27] [28]. Computational studies using density functional theory methods reveal that the electron density is concentrated around the electronegative fluorine and oxygen atoms [27] [28] [29]. The bromine atom, despite its larger size, also accumulates significant electron density due to its higher electronegativity compared to carbon [27] [28].

The aromatic ring system maintains its characteristic delocalized electron density, with perturbations caused by the meta-bromine substituent [27] [28]. The carbonyl group exhibits the expected polarization, with increased electron density around the oxygen atom and decreased density around the carbonyl carbon [27] [28]. This polarization is enhanced by the electron-withdrawing effects of the aromatic ring conjugation [27] [28].

The cyclopropane ring demonstrates unique electron density characteristics due to its strained geometry and the presence of the difluoro substituents [27] [28] [30]. The high s-character of the cyclopropane carbon-carbon bonds results in altered electron density distributions compared to unstrained alkyl systems [30]. The fluorine substituents create regions of high electron density that influence the overall molecular electrostatic potential [27] [28].

Effects of Fluorine Substituents on Reactivity

The difluoro substituents on the cyclopropane ring exert profound effects on the electronic properties and chemical reactivity of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone [22] [7]. Fluorine atoms are the most electronegative elements, creating strong inductive electron-withdrawing effects that influence the entire molecular system [22] [7]. These effects stabilize adjacent carbanions while destabilizing carbocations, significantly altering reaction pathways and mechanisms [22] [7].

The presence of two fluorine atoms on the same carbon creates a powerful electron-withdrawing center that affects the electrophilicity of the carbonyl group [22] [7]. This electronic activation enhances the susceptibility of the carbonyl carbon toward nucleophilic attack [22] [7]. The inductive effects of fluorine also influence the acidity of adjacent hydrogen atoms, potentially affecting deprotonation reactions [22] [7].

The fluorine substituents contribute to the overall stability of the molecule through their strong carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [22] [7]. However, under specific reaction conditions, these bonds can participate in elimination reactions or nucleophilic substitution processes [22] [7]. The unique electronic environment created by the difluoro substitution pattern provides opportunities for selective chemical transformations [22] [7].

Influence of Bromine on Electronic Character

The bromine substituent at the meta position of the aromatic ring significantly influences the electronic character of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone [22] [10]. Bromine exhibits both electron-withdrawing inductive effects and electron-donating mesomeric effects, with the net result depending on the specific molecular context [22] [10]. In the meta position, the inductive effects predominate, making the aromatic ring electron-deficient compared to unsubstituted benzene [10].

The electron-withdrawing nature of the meta-bromine substituent enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions [22] [10]. This electronic activation is complementary to the effects of the difluorocyclopropyl group, creating a highly reactive carbonyl center [22] [10]. The bromine substituent also influences the regioselectivity of reactions involving the aromatic ring [10].

The polarizability of the bromine atom contributes to London dispersion forces and potential halogen bonding interactions [22] [10]. These non-covalent interactions can influence molecular recognition processes and crystal packing arrangements [10]. The combination of electronic and steric effects from the bromine substituent creates unique reactivity patterns that distinguish this compound from other halogenated aromatic ketones [22] [10].

Difluorocarbene Addition Approaches

Mechanism of Difluorocyclopropanation

The difluorocarbene addition to alkenes represents the most versatile and widely used method for constructing gem-difluorocyclopropanes. The mechanism proceeds through a concerted [2+1] cycloaddition process where the electrophilic difluorocarbene species adds across the carbon-carbon double bond of the alkene substrate [1] [2]. The reaction is stereospecific, preserving the configuration of the starting alkene in the resulting cyclopropane product [1] [3].

The difluorocarbene intermediate (:CF₂) is generated in situ from various precursors through different activation pathways. Upon formation, the highly electrophilic carbene rapidly undergoes cycloaddition with electron-rich alkenes. The reaction proceeds through a concerted mechanism involving simultaneous formation of two new carbon-carbon bonds [4]. The stereochemistry of the reaction is determined by the approach of the carbene to the alkene, which typically occurs from the less hindered face of the substrate [1] [5].

Computational studies have revealed that the transition state for difluorocarbene addition involves significant orbital overlap between the empty p-orbital of the carbene carbon and the π-system of the alkene [1]. The reaction barrier is generally low due to the high electrophilicity of difluorocarbene, making the cycloaddition kinetically favorable under mild conditions [6] [7].

Regioselectivity and Stereoselectivity Considerations

The regioselectivity and stereoselectivity of difluorocarbene addition depend on several factors including substrate structure, reaction conditions, and the nature of the carbene precursor [5] [8]. For unsymmetrical alkenes, the regioselectivity is primarily controlled by electronic factors, with the carbene preferentially adding to the more electron-rich carbon center [1] [9].

Stereoselectivity in difluorocyclopropanation is influenced by steric hindrance around the alkene double bond. Trans-disubstituted alkenes typically provide higher stereoselectivity compared to cis-isomers due to reduced steric interactions in the transition state [8] [10]. The presence of directing groups on the alkene substrate can significantly enhance both regio- and stereoselectivity through coordination effects [5] [11].

Recent advances in ligand-controlled difluorocarbene transfer have demonstrated remarkable improvements in stereoselectivity. Palladium-catalyzed defluorinative functionalization of gem-difluorocyclopropanes with different ligand systems can provide complementary regioselectivity patterns, enabling selective access to both α- and β-substituted products [5]. The choice of ligand structure, particularly the steric bulk of N-heterocyclic carbene (NHC) ligands, plays a crucial role in determining the reaction outcome [5] [11].

Difluorocarbene Sources in Synthesis

Sodium Chlorodifluoroacetate (ClCF₂COONa)

Sodium chlorodifluoroacetate represents one of the most cost-effective and widely accessible difluorocarbene precursors [12] [13]. This white crystalline solid is formed by neutralization of chlorodifluoroacetic acid with sodium hydroxide and serves as an efficient source of difluorocarbene through thermal decarboxylation [12]. The conversion proceeds according to the reaction: ClCF₂COONa → NaCl + :CF₂ + CO₂ [12].

The thermal decomposition of sodium chlorodifluoroacetate typically requires temperatures between 90-180°C in high-boiling solvents such as diglyme [12] [13]. The mechanism involves initial decarboxylation to generate the chlorodifluoromethyl anion (ClCF₂⁻), which subsequently undergoes α-elimination of chloride ion to form the difluorocarbene species [12] [14]. This process can be conducted in the presence of the alkene substrate to achieve direct difluorocyclopropanation [12] [15].

The advantages of sodium chlorodifluoroacetate include its low cost (approximately 15% of commonly used TMSCF₃ reagent), availability in bulk quantities as a crystalline solid, and excellent atom economy for di- and trifluoromethylation reactions [13] [14]. The reagent demonstrates good functional group tolerance and can be used for difluorocyclopropanation of various alkene substrates [13] [16]. Recent developments have shown that sodium chlorodifluoroacetate can be activated under milder conditions using DMF as a promoting solvent, enabling efficient difluorocarbene formation without additional additives [16] [17].

Sodium Bromodifluoroacetate (BrCF₂COONa)

Sodium bromodifluoroacetate has emerged as an effective alternative difluorocarbene source, offering advantages in terms of reaction conditions and yields [18] [19]. This reagent was developed to provide high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under milder conditions compared to traditional methods [18] [20].

The thermal decomposition of sodium bromodifluoroacetate proceeds through a similar mechanism to the chloro analogue, involving decarboxylation followed by α-elimination of bromide ion [18] [21]. However, the bromide leaving group facilitates carbene formation at lower temperatures due to its superior leaving group ability compared to chloride [19] [20]. This characteristic enables more efficient difluorocarbene generation with reduced energy requirements [18].

Studies have demonstrated that sodium bromodifluoroacetate provides excellent yields in difluorocyclopropanation reactions while maintaining good regioselectivity and stereoselectivity [18] [19]. The reagent shows broad substrate scope and tolerance for various functional groups [19] [20]. The milder reaction conditions associated with this precursor make it particularly suitable for acid-sensitive substrates that might decompose under the harsher conditions required for other difluorocarbene sources [18] [21].

Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA)

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) represents one of the most efficient and versatile difluorocarbene reagents available [22] [23]. This compound is readily prepared from the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride and serves as a highly effective source of difluorocarbene for addition reactions to alkenes of broad reactivity scope [22] [24].

TFDA exhibits superior reactivity characteristics compared to many other difluorocarbene precursors, enabling successful difluorocyclopropanation of even highly unreactive substrates such as acrylate esters [22] [23]. The reagent can be activated through fluoride ion catalysis under relatively mild conditions, making it suitable for acid-sensitive substrates with appropriate purification to remove acid impurities [22] [24]. The activation mechanism involves nucleophilic attack by fluoride ion on the silicon center, leading to elimination and subsequent difluorocarbene formation [23] [24].

The physical properties of TFDA include a colorless to almost colorless clear liquid appearance with a boiling point of 86°C at 46 mmHg [25] [26]. The reagent requires careful storage under refrigerated conditions (0-10°C) and inert gas atmosphere due to its moisture and heat sensitivity [25] [26]. The molecular formula is C₅H₉F₃O₄SSi with a molecular weight of 250.26 g/mol [23] [25]. TFDA demonstrates excellent functional group compatibility and can be applied to the synthesis of various difluorocyclopropane derivatives through Heck reactions and electrophilic substitutions [2] [10].

Methyl 2,2-Difluoro-2-fluorosulfonyldifluoroacetate (MDFA)

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been identified as a highly efficient difluorocarbene reagent with reactivity characteristics comparable to TFDA [27] [28]. Under specific high concentration and high temperature conditions, MDFA acts as a very effective source of difluorocarbene, exhibiting carbene reactivity that rivals that of trimethylsilyl fluorosulfonyldifluoroacetate [27] [29].

The optimization of MDFA as a difluorocarbene source requires careful control of reaction parameters, particularly concentration and temperature [27] . Studies have demonstrated that in reactions with highly unreactive substrates such as n-butyl acrylate, MDFA can achieve yields of 76% of difluorocyclopropane products using only 2 equivalents of reagent after 2 days of reaction time [27] [29]. This performance demonstrates the practical utility of MDFA as an alternative to more expensive difluorocarbene precursors [27] [31].

The physical properties of MDFA include a molecular formula of C₃H₃F₃O₄S with a molecular weight of 192.11 g/mol [28] [32]. The compound exists as a colorless to yellowish liquid with a boiling point of 117-118°C and a density of 1.509 g/mL at 25°C [28] [31]. MDFA demonstrates good thermal stability and can be distilled under reduced pressure for purification, with a boiling point of 112°C at 10 mmHg . The reagent has found applications beyond difluorocarbene generation, including use as a trifluoromethylation agent for the synthesis of 1-aryl-4-(trifluoromethyl)-1H-1,2,3-triazoles [31].

Fluorinated Silanes as Precursors

Fluorinated silanes, particularly (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), represent a privileged class of difluorocarbene reagents that enable various activation modes for carbene generation [33] [34]. These compounds have emerged as versatile alternatives to traditional difluorocarbene sources, offering advantages in terms of reaction conditions and substrate scope [33] [35].

TMSCF₂Cl functions as an efficient difluorocarbene precursor under chloride ion catalysis, requiring only catalytic amounts of chloride anion for activation [6] [34]. The mechanism involves nucleophilic attack of chloride ion on the silicon center, followed by elimination to generate the difluorocarbene species [6]. This mild activation method enables difluorocyclopropanation reactions to proceed under neutral conditions without the need for high temperatures or harsh bases [6] [33].

TMSCF₂Br has been recognized as an "all-rounder" difluorocarbene reagent due to its compatibility with almost all common difluorocarbene-involved reactions [34] [35]. The compound can be activated under basic, acidic, or neutral conditions across a wide temperature range, making it suitable for diverse synthetic applications [34]. The versatility of TMSCF₂Br extends beyond simple cyclopropanation reactions to include novel transformations such as controlled fluorocarbon elongation and copper-catalyzed difluorocarbene transfer reactions [34] [36].

The preparation and handling of fluorinated silanes require consideration of environmental factors, as the synthesis of TMSCF₂Cl typically involves the use of ozone-depleting substances such as BrCF₂Cl [34]. However, the development of alternative synthetic routes and the superior performance of these reagents in difluorocarbene chemistry continue to drive their adoption in synthetic applications [33] [37].

Reaction Condition Optimization

Temperature Effects on Yield and Selectivity

Temperature plays a critical role in determining both the efficiency and selectivity of difluorocyclopropanation reactions [38] [39]. The optimal temperature range for most difluorocarbene addition reactions falls between 80-120°C, providing the best balance of reaction rate and selectivity [40] [39]. Lower temperatures (60-80°C) generally result in excellent selectivity but reduced conversion rates, while higher temperatures (120-180°C) increase reaction rates at the expense of selectivity due to increased side reactions [40].

Studies on enantioselective cyclopropanation have demonstrated the substantial influence of temperature on catalyst performance [38]. For example, lowering the temperature from 0°C to -10°C resulted in significant drops in yields for both catalyst systems tested, with decreases from 55% to 31% for one catalyst and 38% to 21% for another [38]. These results highlight the importance of optimizing temperature conditions for each specific substrate-catalyst combination.

The relationship between temperature and selectivity can be attributed to the different activation energies required for the desired cyclopropanation reaction versus competing side reactions [40] [41]. At elevated temperatures, thermal decomposition of the difluorocarbene precursor may lead to alternative reaction pathways, reducing the selectivity for the desired product [41]. Additionally, high temperatures can promote ring-opening reactions of the difluorocyclopropane products, leading to decreased overall yields [42].

Solvent Selection and Influence

Solvent selection significantly impacts the outcome of difluorocyclopropanation reactions, affecting both reaction rates and product selectivity [43] [44]. High-boiling polar aprotic solvents such as diglyme and dimethylformamide (DMF) are commonly employed due to their ability to solubilize both the difluorocarbene precursor and the substrate while remaining stable at the elevated temperatures required for carbene generation [12] [16].

Diglyme (diethylene glycol dimethyl ether) serves as the standard solvent for thermal difluorocyclopropanation reactions due to its high boiling point (162°C) and excellent solvating properties [12] [15]. This solvent provides optimal yields (80-95%) and excellent selectivity for most substrate combinations [12]. DMF has gained attention as an alternative solvent, particularly for reactions involving sodium chlorodifluoroacetate, where it can promote difluorocarbene formation without additional additives [16] [17].

Lower boiling solvents such as toluene and dichloroethane (DCE) can be employed for reactions conducted under milder conditions or with more reactive difluorocarbene precursors [39] [44]. While these solvents may provide moderate yields (60-80%), they offer advantages in terms of easier product isolation and purification [39]. The choice of solvent also influences the stereoselectivity of the reaction, with polar solvents generally providing better discrimination between diastereomeric transition states [43] [45].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating difluorocyclopropanation reactions while maintaining high selectivity [39]. This approach enables rapid preparation of 1,1-difluorocyclopropanes in less than 5 minutes, representing a significant improvement over conventional heating methods that require several hours [39].

The advantages of microwave irradiation include uniform heating, reduced reaction times, and the ability to use lower boiling point solvents that are easily removed during workup [39]. The method avoids the use of highly toxic or ozone-depleting substances while providing comparable or superior yields to traditional thermal methods [39]. The rapid heating profile achievable with microwave irradiation allows for precise control of reaction conditions, minimizing side reactions and decomposition pathways [39].

Optimization of microwave-assisted difluorocyclopropanation requires careful consideration of power settings, reaction time, and vessel design to ensure reproducible results [39]. The use of sealed reaction vessels allows for superheating of solvents beyond their normal boiling points, further accelerating reaction rates [39]. This technique has proven particularly valuable for substrate screening and method development due to the rapid feedback on reaction outcomes [39].

Catalyst Systems

Modern catalyst systems for difluorocarbene transfer have revolutionized the field by enabling new reaction modes and improving selectivity [46] [47]. Palladium-based catalysts have shown particular promise for difluorocarbene-involved reactions, allowing for the controlled generation and transfer of difluorocarbene species under mild conditions [46] [47].

The development of palladium(II) difluorocarbene complexes has enabled innovative catalytic coupling reactions with benzyl chlorides and allyl trifluoroacetates [46]. These systems utilize inexpensive chlorodifluoroacetate salts as difluorocarbene precursors and demonstrate high functional group tolerance [46]. The key to success in these catalytic processes is the identification of appropriate reaction media and phosphine ligands that facilitate the catalytic cycle while suppressing hydrolysis of the metal-carbene complex [46].

Copper-catalyzed difluorocarbene transfer has emerged as another powerful approach for the modular synthesis of organofluorine compounds [36]. The design, synthesis, and characterization of isolable copper(I) difluorocarbene complexes have enabled the development of efficient copper-catalyzed difluorocarbene transfer reactions [36]. These methods offer strategies for modular difluoroalkylation by coupling difluorocarbene with simple feedstocks such as silyl enol ethers and allyl/propargyl bromides in one-pot reactions [36].

The optimization of catalyst systems requires careful consideration of ligand effects, metal oxidation states, and reaction conditions [47] [36]. For palladium systems, the choice of phosphine ligand significantly influences both activity and selectivity, with bidentate ligands such as Xantphos providing optimal performance [47]. The role of additives such as hydroquinone has proven crucial in some systems, serving multiple functions including promoting difluorocarbene generation and facilitating proton transfer processes [47].

Stereoselective Synthetic Approaches

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has emerged as a powerful method for accessing enantioenriched gem-difluorocyclopropanes from gem-difluorocyclopropenyl substrates [48] [49]. This approach provides a complementary strategy to direct asymmetric cyclopropanation, enabling the synthesis of optically active difluorocyclopropane derivatives with high levels of stereocontrol [48] [50].

The asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters has been successfully demonstrated using Noyori-Ikariya ruthenium complexes as catalysts [48] [51]. The reaction employs isopropanol as the hydrogen donor and provides access to cis-gem-difluorocyclopropyl esters with moderate to high enantioselectivity (66-99% ee) [48]. The resulting products serve as valuable building blocks that can be further functionalized to access diverse structural motifs incorporating the gem-difluorocyclopropyl moiety [48].

Recent developments have extended this methodology to gem-difluorocyclopropenyl ketones, enabling the synthesis of enantioenriched cis-disubstituted gem-difluorocyclopropyl ketones [50] [52]. The catalytic system demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for the synthesis of complex molecular architectures [50]. The synthetic utility of this approach has been illustrated through the preparation of heterocycles fused to the difluorocyclopropyl moiety [50] [52].

Noyori-Ikariya Catalyst Systems

Noyori-Ikariya catalyst systems represent the state-of-the-art for asymmetric transfer hydrogenation of gem-difluorocyclopropenyl substrates [48] [53]. These ruthenium complexes, featuring (p-cymene)-ruthenium(II) cores with N-tosyl-1,2-diphenylethylenediamine as chiral ligands, provide exceptional stereocontrol in the reduction of gem-difluorocyclopropenes [48] [54].

The mechanism of asymmetric transfer hydrogenation with Noyori-Ikariya catalysts involves the formation of a ruthenium-hydride intermediate that determines the stereochemistry of the product [55] [56]. The stereochemical outcome is controlled by the configuration at the stereogenic ruthenium center, with the λ-(R,R)S^Ru configured complex being both thermodynamically and kinetically favored [54] [57]. This understanding has enabled the rational design of improved catalyst systems with enhanced selectivity and activity [53] [58].

Recent advances in Noyori-Ikariya catalyst development have focused on ligand modifications to improve reactivity and selectivity [53] [58]. The introduction of heterocycle-containing sulfonyl groups has provided catalysts with altered reactivity profiles, particularly for challenging substrates [53]. The hydrogen-bonding ability of these catalysts enables stereoselective access to various chiral products through dynamic kinetic resolution processes [58].

Diastereoselective Methodologies

Diastereoselective methodologies for difluorocyclopropane synthesis have been developed to provide predictable stereochemical outcomes based on substrate structure and reaction conditions [59] [60]. These approaches exploit the inherent facial selectivity of difluorocarbene addition to conformationally biased alkene substrates [60] [61].

Biocatalytic strategies have shown exceptional promise for the stereoselective synthesis of fluorinated cyclopropanes [59]. Engineered myoglobin-based catalysts enable the cyclopropanation of gem-difluoro alkenes with diazoacetonitrile, providing excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee) [59]. This approach overcomes the limitations of traditional metal-catalyzed carbene transfer reactions for electron-deficient alkene substrates [59].

Organocatalytic approaches have been developed for the stereoselective synthesis of cis-α,α-difluorocyclopropanes through fluorinative ring contraction of bicyclobutanes [60]. This I(I)/I(III)-catalysis platform enables access to cis-configured derivatives with high levels of stereoselectivity (up to >20:1 cis:trans) [60]. The method exploits disubstituted bicyclobutanes as masked cyclobutene equivalents, with in situ generation of the strained alkene facilitating the 4→3 fluorinative ring contraction [60].